Acetic acid, difluoro(trimethylsilyl)-, phenyl ester
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Overview
Description
Acetic acid, difluoro(trimethylsilyl)-, phenyl ester is a specialized organic compound with the molecular formula C11H15F2O2Si. This compound is characterized by the presence of a phenyl ester group, a difluoroacetyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, difluoro(trimethylsilyl)-, phenyl ester typically involves the esterification of acetic acid derivatives with phenol in the presence of difluoro(trimethylsilyl) reagents. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, difluoro(trimethylsilyl)-, phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The phenyl ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form difluoro(trimethylsilyl)ethanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl esters and corresponding nucleophiles.
Hydrolysis: Products are acetic acid and phenol.
Reduction: Products include difluoro(trimethylsilyl)ethanol derivatives.
Scientific Research Applications
Acetic acid, difluoro(trimethylsilyl)-, phenyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, difluoro(trimethylsilyl)-, phenyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoroacetyl group imparts unique electronic properties, making the compound a valuable intermediate in organic synthesis. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to undergo selective transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The ester group is the primary target for nucleophiles, leading to the formation of substituted products.
Hydrolysis: The ester bond is cleaved, resulting in the formation of acetic acid and phenol.
Reduction: The difluoroacetyl group is reduced to form difluoro(trimethylsilyl)ethanol derivatives.
Comparison with Similar Compounds
Acetic acid, trifluoro-, phenyl ester: Similar in structure but contains a trifluoroacetyl group instead of a difluoroacetyl group.
Acetic acid, phenyl ester: Lacks the difluoro and trimethylsilyl groups, making it less reactive and versatile.
Uniqueness: Acetic acid, difluoro(trimethylsilyl)-, phenyl ester is unique due to the presence of both difluoroacetyl and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a valuable reagent in organic synthesis, offering greater reactivity and selectivity compared to similar compounds.
Properties
CAS No. |
326488-36-2 |
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Molecular Formula |
C11H14F2O2Si |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
phenyl 2,2-difluoro-2-trimethylsilylacetate |
InChI |
InChI=1S/C11H14F2O2Si/c1-16(2,3)11(12,13)10(14)15-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
ZYDZHISWTGJIHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C(=O)OC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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